Patent

US05162315

Procedure details

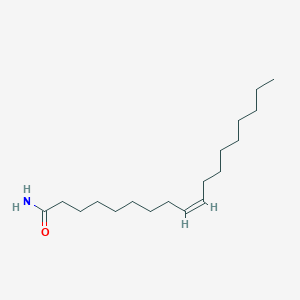

N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and N-[2-(2-hydroxyethyl)aminoethyl]pentanamide have been obtained as hydrolysis products from the corresponding imidazolines by Harnsberger and Riebsomer, J. Hetero. Chem. 1, 188 (1964); Gabriel, J. Amer. Oil Chem. Soc., 61, 965 (1984), has described the formation of N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide and N-[2-(2-hydroxyethyl)aminoethyl]dodecanamide as kinetically and thermodynamically controlled products respectively from reaction of N-(2-aminoethyl)aminoethanol and methyl laurate in the presence of catalytic amount of sodium methoxide; Horibatake et al., Jpn. Kokai Tokkyo Koho JP 62,132,946, 16 Jun 1987; C.A. 108, 22881p (1988) claim acylaminoalkyl aminoalkanols, for example, N-[2-(2-hydroxy- ethyl)aminoethyl]dodecanamide, as antistatic agents for synthetic resins; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 62 57,491, 13 Mar. 1987; C.A. 107, 178711y (1987) claim N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide as being essential in a detergent composition useful for cleaning machines; Moriguchi, Jpn. Kokai Tokkyo Koho JP 62,104,842, 15 May 1987; C.A. 107, 177783m (1987) mentions compositions containing acylaminoalkyleneamines and aminoalcohols as antitack agents for unvulcanized rubbers; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 61,114,726, 02 Jun 1986; C.A. 105, 155513e (1986) mention the use of N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide and octadec-9-enamide and N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide as emulsifying agents for stable emulsions; Moriguchi, Jpn. Kokai Tokyo Koho JP 71 09,939, 13 Mar 1971; C.A. 76, 60500s (1972) describe the use of N-[2-(2-Hydroxyethyl)aminoethyl]dodecanamide and octadecanamide as heat and water resistant antistatic agents; N-2-aminoethylamides of lower carboxylic acids have been reported by Rosenmund, U.S. Pat. No. 1,926,015 (Sep. 5, 1933); dodecanoic and tetradecanoic acid derivatives (m.p. 51°-2° C. and 62° C.) have been synthesized by Weiner, U.S. Pat. No. 2,387,201 (Oct. 16, 1945) and the latter (m.p. 150°-152° C.) by Kyrides, U.S. Pat. No. 2,399,601 (Apr. 30, 1946), but purity of these compounds is questionable based on the discrepancy in the reported melting points; Harnsberger and Riebsomer have isolated N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and pentanamide as hydrolysis products from the corresponding imidazolines.

[Compound]

Name

178711y

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

177783m

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

acylaminoalkyleneamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

aminoalcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

155513e

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

60500s

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

N-2-aminoethylamides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

carboxylic acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

22881p

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

acylaminoalkyl aminoalkanols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 20

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

Identifiers

|

REACTION_CXSMILES

|

NCC[N:4](CCO)[C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]CCCCCC.[OH:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][NH:27][C:28](=[O:40])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39].NCCNC(O)C.C(OC)(=O)CCCCCCCCCCC.C[O-].[Na+].C(N)(=O)CCCCCCCC=CCCCCCCCC.C(N)(=O)CCCCCCCCCCCCCCCCC.C(O)(=O)CCCCCCCCCCCCC>O>[OH:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][NH:27][C:28](=[O:40])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:5]([NH2:4])(=[O:17])[CH2:6][CH2:7][CH2:8][CH3:9] |f:4.5|

|

Inputs

Step One

[Compound]

|

Name

|

178711y

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCNCCNC(CCCCCCCCCCC)=O

|

Step Three

[Compound]

|

Name

|

177783m

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

acylaminoalkyleneamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

aminoalcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

155513e

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCNCCNC(CCCCCCCCCCC)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCC=CCCCCCCCC)(=O)N

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCN(C(CCCCCCCCCCC)=O)CCO

|

Step Nine

[Compound]

|

Name

|

60500s

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCN(C(CCCCCCCCCCC)=O)CCO

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCNCCNC(CCCCCCCCCCC)=O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)N

|

Step Thirteen

[Compound]

|

Name

|

N-2-aminoethylamides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

carboxylic acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCC)(=O)O

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCNCCNC(CCCCCCCCCCC)=O

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCNC(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)(=O)OC

|

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step 19

[Compound]

|

Name

|

22881p

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

[Compound]

|

Name

|

acylaminoalkyl aminoalkanols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCNCCNC(CCCCCCCCCCC)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

as heat

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCNCCNC(CCCCCCCCCCCCCCCCC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC)(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |